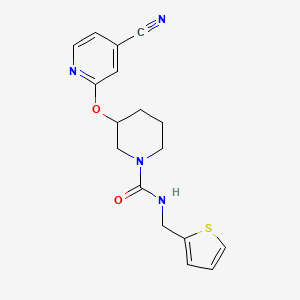
3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a piperidine ring, a cyanopyridine moiety, and a thiophene group, which could contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyanopyridine group, and the attachment of the thiophene moiety. Common synthetic routes may include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the cyanopyridine group via nucleophilic substitution or coupling reactions.
Step 3: Attachment of the thiophene moiety through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and purity. This may include the use of advanced catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
化学反応の分析
Types of Reactions
“3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanopyridine group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene moiety may yield thiophene sulfoxides or sulfones, while reduction of the cyanopyridine group may yield corresponding amines.
科学的研究の応用
“3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.
Industry: As a precursor for the synthesis of materials with specific properties.
作用機序
The mechanism of action of “3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” would depend on its specific biological target. Potential mechanisms may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Interfering with intracellular signaling pathways.
類似化合物との比較
Similar Compounds
- 3-((4-cyanopyridin-2-yl)oxy)-N-(phenylmethyl)piperidine-1-carboxamide
- 3-((4-cyanopyridin-2-yl)oxy)-N-(furan-2-ylmethyl)piperidine-1-carboxamide
Uniqueness
“3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” is unique due to the presence of the thiophene moiety, which may impart distinct electronic and steric properties compared to similar compounds with different substituents
生物活性
3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of n-acylpiperidines , characterized by an acyl group linked to the nitrogen atom of a piperidine ring. Its chemical formula is C17H17N3O2S, with a molecular weight of approximately 359.466 g/mol. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds with similar piperidine structures exhibit significant anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines. A systematic review highlighted that certain piperidine derivatives demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | FaDu | 15 | |
| Compound B | HT-29 | 10 | |
| 3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine | TBD | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction between the thiophene moiety and the piperidine structure enhances binding affinity to specific biological targets, potentially influencing pathways related to apoptosis and cell proliferation.
Study 1: In vitro Efficacy
A recent in vitro study evaluated the efficacy of 3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine against several cancer cell lines. The study found that at concentrations ranging from 1 µM to 10 µM, the compound induced significant cytotoxicity in cancer cells, with observed effects on cell cycle arrest and apoptosis markers.
Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis was conducted to identify key structural features that contribute to the biological activity of piperidine derivatives. This analysis revealed that modifications to the thiophene ring significantly impacted the compound's potency against cancer cells, suggesting that both electronic and steric factors are crucial for activity .
特性
IUPAC Name |
3-(4-cyanopyridin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c18-10-13-5-6-19-16(9-13)23-14-3-1-7-21(12-14)17(22)20-11-15-4-2-8-24-15/h2,4-6,8-9,14H,1,3,7,11-12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZQBPZNFKGJCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CS2)OC3=NC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













